

# Application Note: Mass Spectrometry Analysis of Usnoflast

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Usnoflast |           |
| Cat. No.:            | B12374428 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Usnoflast** (also known as ZYIL1) is a novel, orally active, small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[5] **Usnoflast** has shown therapeutic potential in preclinical models of neuroinflammation, Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). Clinical trials have evaluated its safety and efficacy in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Cryopyrin-Associated Periodic Syndromes (CAPS).

An essential aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantitative analysis of **Usnoflast** in biological matrices, specifically plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Notably, preclinical and clinical studies have indicated that **Usnoflast** is metabolically stable and is primarily excreted in an unchanged form through the renal route. Therefore, the focus of this application note is on the quantification of the parent drug, **Usnoflast**. The provided methodologies can also serve as a foundation for the potential identification and quantification of any minor metabolites, should they be discovered in future investigations.



# **Quantitative Data Summary**

The following tables summarize the pharmacokinetic parameters of **Usnoflast** in human plasma following single oral ascending doses. This data is crucial for understanding the drug's behavior in the body and for designing appropriate dosing regimens.

Table 1: Pharmacokinetic Parameters of **Usnoflast** in Human Plasma (Single Ascending Dose)

| Dose (mg) | Cmax (µg/mL)<br>[Mean (SD)] | AUC0-t (μg·h/mL)<br>[Mean (SD)] | t½ (hours) [Mean<br>(SD)] |
|-----------|-----------------------------|---------------------------------|---------------------------|
| 25        | 3.2 (0.8)                   | 27 (0.4)                        | 6.5 (0.7)                 |
| 50        | 5.7 (0.5)                   | 40.8 (7.2)                      | 5.8 (0.5)                 |
| 100       | 11.5 (1.0)                  | 92.3 (14.9)                     | 6.3 (0.7)                 |
| 250       | 30.4 (3.8)                  | 245 (64.8)                      | 6.5 (1.5)                 |
| 400       | 45.1 (5.2)                  | 340.9 (30.6)                    | 5.7 (0.5)                 |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; SD: Standard Deviation.

Table 2: Urinary Recovery of Unchanged **Usnoflast** (Single Ascending Dose)

| Dose (mg) | Amount Recovered (mg)<br>[Mean (SD)] | Percent Recovered (%)<br>[Mean (SD)] |
|-----------|--------------------------------------|--------------------------------------|
| 25        | 21.2 (7.7)                           | 84.8 (30.7)                          |
| 50        | 34.6 (6.2)                           | 69.2 (12.4)                          |
| 100       | 76.6 (19.5)                          | 76.6 (19.5)                          |
| 250       | 172.7 (20.7)                         | 69.1 (8.3)                           |
| 400       | 201.3 (109.5)                        | 50.3 (27.4)                          |



## **Signaling Pathway**

**Usnoflast** targets the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the inflammatory response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by **Usnoflast**.

Caption: NLRP3 Inflammasome Pathway and Usnoflast Inhibition.

# **Experimental Protocols**

The following protocols are based on validated methods for the quantification of **Usnoflast** (ZYIL1) in human plasma and urine.

### **Sample Preparation**

- 1.1. Plasma Sample Preparation (Protein Precipitation)
- To 50 μL of human plasma in a 1.5 mL microcentrifuge tube, add 150 μL of an internal standard (IS) solution prepared in acetonitrile. A suitable analog, such as ZY20378, can be used as the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Dilute the supernatant with an appropriate volume of water or mobile phase A to ensure compatibility with the LC-MS/MS system.
- Vortex briefly and inject into the LC-MS/MS system.
- 1.2. Urine Sample Preparation (Solid-Phase Extraction)
- Centrifuge urine samples at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
- Condition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.



- Load a specific volume of the urine supernatant, optionally pre-treated with an internal standard, onto the conditioned SPE cartridge.
- Wash the cartridge with a weak organic solvent or an aqueous solution to remove interferences.
- Elute **Usnoflast** and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in a known volume of the mobile phase.
- Vortex and inject into the LC-MS/MS system.

## **LC-MS/MS Analysis**

- 2.1. Liquid Chromatography Conditions
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Analytical Column: A C18 reversed-phase column (e.g., ACE 5 C18) is suitable for separation.
- Mobile Phase A: 0.05% formic acid in water.
- Mobile Phase B: A mixture of methanol and acetonitrile (50:50, v/v).
- Gradient Elution: A gradient elution program should be optimized to ensure adequate separation of **Usnoflast** from endogenous matrix components.
- Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.6 mL/min.
- Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
- Injection Volume: Typically 5-10 μL.



#### 2.2. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode for plasma analysis and negative ion mode for urine analysis.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Usnoflast (Plasma, Positive Mode): m/z 404.2 → 205.2, 231.1, 124.1
  - Usnoflast (Urine, Negative Mode): m/z 402.0 → 203.1
  - Internal Standard (e.g., ZY20378, Positive Mode): m/z 384.1 → 185.1, 104.1
  - Internal Standard (e.g., ZY20378, Negative Mode): m/z 382.2 → 183.1
- Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows to achieve maximum sensitivity for **Usnoflast** and the internal standard.
- Collision Energy: Optimize the collision energy for each MRM transition to maximize the fragment ion intensity.

#### **Data Analysis and Quantification**

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations
  of Usnoflast into blank plasma or urine. The calibration curve range for plasma can be 0.01–
  40 μg/mL and for urine 5–10,000 ng/mL.
- Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
- Quantification: The concentration of **Usnoflast** in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve using a weighted linear regression model.



## **Experimental Workflow**

The following diagram outlines the general workflow for the mass spectrometry analysis of **Usnoflast**.



Click to download full resolution via product page

Caption: Workflow for **Usnoflast** Analysis.

## Conclusion

#### Methodological & Application





This application note provides a comprehensive guide for the mass spectrometry-based analysis of **Usnoflast** in biological matrices. The presented protocols for sample preparation and LC-MS/MS analysis are robust and sensitive, enabling accurate quantification of **Usnoflast** for pharmacokinetic and clinical studies. Given the evidence of its metabolic stability, the primary focus of analysis should be on the parent compound. These methods will be invaluable for researchers and scientists in the field of drug development who are investigating the therapeutic potential of **Usnoflast**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Item A phase 2, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of Usnoflast (ZYIL1) in patients with amyotrophic lateral sclerosis Taylor & Francis Group Figshare [tandf.figshare.com]
- 2. Zydus Lifesciences completes Phase II(a) clinical trial of Usnoflast in patients with Amyotrophic Lateral Sclerosis [medicaldialogues.in]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3
   Inflammasome Inhibitor ZYIL1: First-in-Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3
   Inflammasome Inhibitor ZYIL1: First-in-Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) | Semantic Scholar [semanticscholar.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ZY-IL1 in Three Patients with Cryopyrin-Associated Periodic Syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of Usnoflast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374428#mass-spectrometry-analysis-of-usnoflast-metabolites]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com